

2-Hydroxy-3-nitropyridine: A Comprehensive Technical Guide for Heterocyclic Chemistry

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Compound of Interest

Compound Name: 2-Hydroxy-3-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of **2-hydroxy-3-nitropyridine**, a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its unique electronic and structural features make it a valuable precursor for the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

2-Hydroxy-3-nitropyridine, also known by its tautomeric form 3-nitro-2(1H)-pyridone, is a yellow crystalline solid.^[1] Its chemical structure features a pyridine ring substituted with a hydroxyl group at the 2-position and a nitro group at the 3-position, imparting distinct reactivity.^[2] This arrangement of functional groups allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.^[3]

A comprehensive summary of its physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₄ N ₂ O ₃	[2][4]
Molecular Weight	140.10 g/mol	[4][5][6]
Appearance	Yellow crystalline solid	[1]
Melting Point	212 °C (decomposes)	[1]
CAS Number	6332-56-5	[4][6]
Solubility	Soluble in hot water, hot alcohol, and dilute alkali; insoluble in benzene, ether, and petroleum ether.	[7]
pKa	3.99 ± 0.20 (Predicted)	[1]

Table 1: Physical and Chemical Properties of **2-Hydroxy-3-nitropyridine**

Spectroscopic Data

The structural characterization of **2-hydroxy-3-nitropyridine** is well-documented through various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

Spectroscopic Technique	Key Data	Reference(s)
¹ H NMR	Spectra available, detailed shifts require specific solvent reference.	[8][9]
¹³ C NMR	Spectra available.	[10][11]
FTIR	Spectra available, indicating the presence of hydroxyl and nitro functional groups.	[10]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.	[4][10]

Table 2: Spectroscopic Data for **2-Hydroxy-3-nitropyridine**

Synthesis of 2-Hydroxy-3-nitropyridine

Several synthetic routes to **2-hydroxy-3-nitropyridine** have been reported, primarily involving the nitration of a pyridine precursor. The choice of method often depends on the desired scale, purity requirements, and environmental considerations.

Experimental Protocols

Protocol 1: Nitration of 2-Hydroxypyridine with Nitric Acid in Pyridine

This method utilizes the starting material 2-hydroxypyridine and nitric acid in a pyridine solvent.

Procedure:[7]

- Dissolve 2-hydroxypyridine in pyridine in a reaction flask.
- Place the reaction flask in an ice bath to maintain a low temperature.
- Slowly add nitric acid (60-75% mass percent) dropwise to the solution with continuous stirring.
- After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.
- Concentrate the pyridine in the reaction flask to half of its original volume.
- Repeat the addition of nitric acid (steps 2-4) for a total of 3-5 times.
- After the final reaction period, add an alkaline solution (e.g., sodium bicarbonate) to neutralize the mixture.
- The crude **2-hydroxy-3-nitropyridine** can be obtained through post-treatment, which may include filtration and washing.

Protocol 2: Nitration of 3-Hydroxypyridine with Potassium Nitrate and Sulfuric Acid

This method employs 3-hydroxypyridine as the starting material with a nitrating mixture of potassium nitrate and concentrated sulfuric acid.

Procedure:[[12](#)]

- Dissolve 3-hydroxypyridine in concentrated sulfuric acid in a suitable reaction vessel.
- Slowly add anhydrous potassium nitrate (KNO_3) in batches to the solution. The molar ratio of 3-hydroxypyridine to KNO_3 is typically 1:1.2.
- Heat the reaction mixture to 40°C and stir for 2 hours.
- Pour the reaction solution into water to dissolve the mixture completely.
- Neutralize the solution by adding solid sodium bicarbonate (NaHCO_3) until the pH reaches approximately 6.5.
- Allow the solution to stand overnight, then filter the precipitate.
- Dry the collected solid to obtain 3-hydroxy-2-nitropyridine. The reported yield for this method is approximately 49.7%.

Protocol 3: Nitration of 3-Hydroxypyridine with Potassium Nitrate and Acetic Anhydride

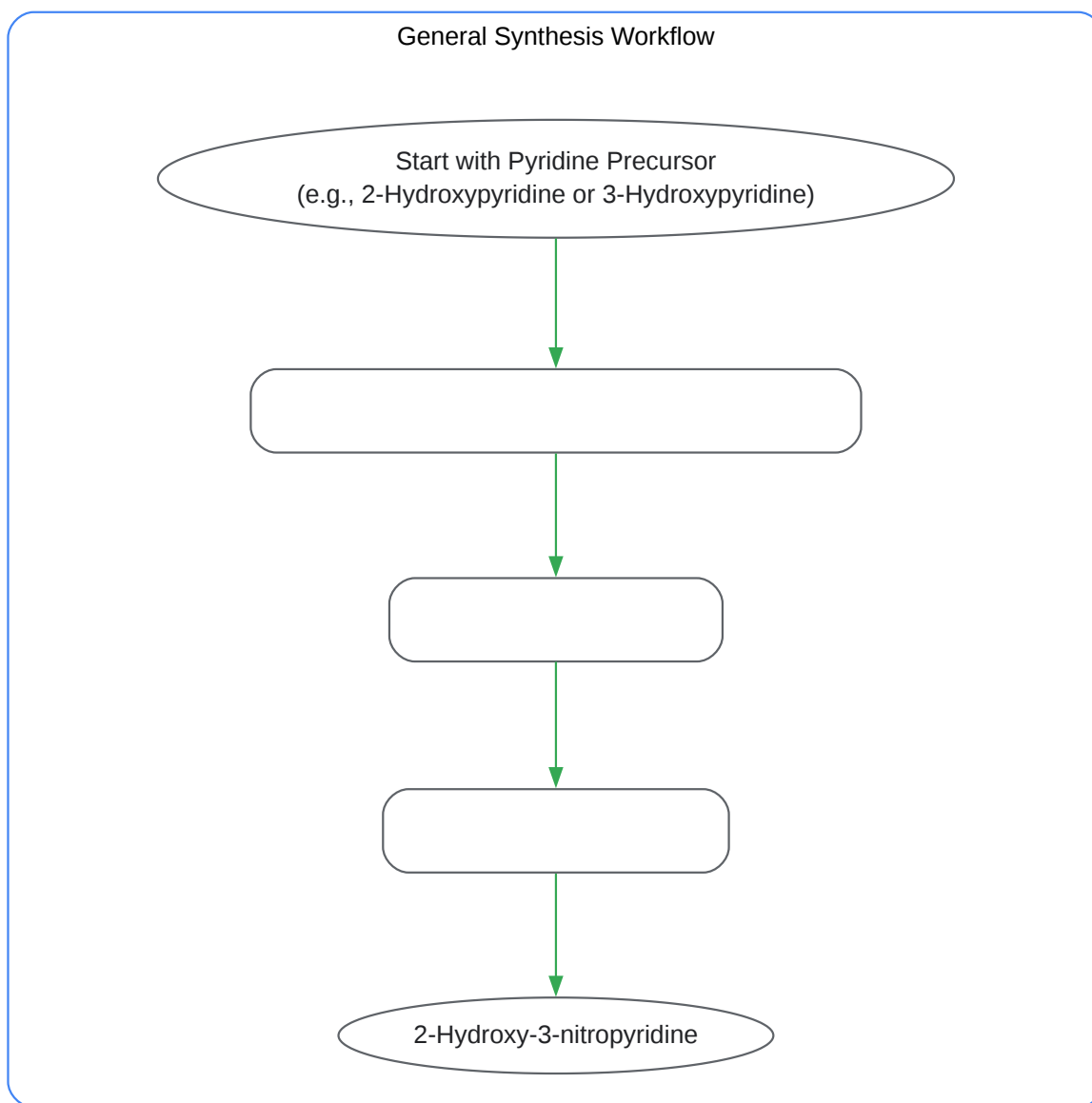
This protocol offers an alternative nitration system, avoiding the use of strong acids like sulfuric acid.

Procedure:[[13](#)][[14](#)]

- To a 250 mL three-necked flask, add 10g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2g of potassium nitrate (KNO_3), and 21 mL of acetic anhydride.
- Heat the mixture to 45°C with magnetic stirring and monitor the reaction until completion.
- Cool the reaction mixture to room temperature and filter by suction, washing the solid with a small amount of ethyl acetate.

- Take the filtrate and adjust the pH to neutral using a saturated sodium hydroxide (NaOH) solution.
- Extract the aqueous layer with ethyl acetate (3-4 times).
- Combine the organic extracts, add activated carbon, and reflux for 1 hour.
- Cool and filter the solution. Dry the filtrate with anhydrous magnesium sulfate, filter again, and concentrate under reduced pressure.
- Dry the resulting solid in an oven to obtain 3-hydroxy-2-nitropyridine. A reported yield for a similar procedure is 81-90%.[\[13\]](#)[\[14\]](#)

A visual representation of a general synthesis workflow is provided below.



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Caption: General workflow for the synthesis of **2-hydroxy-3-nitropyridine**.

Applications as a Heterocyclic Building Block

2-Hydroxy-3-nitropyridine serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] Its functional groups provide reactive sites for further molecular elaboration.

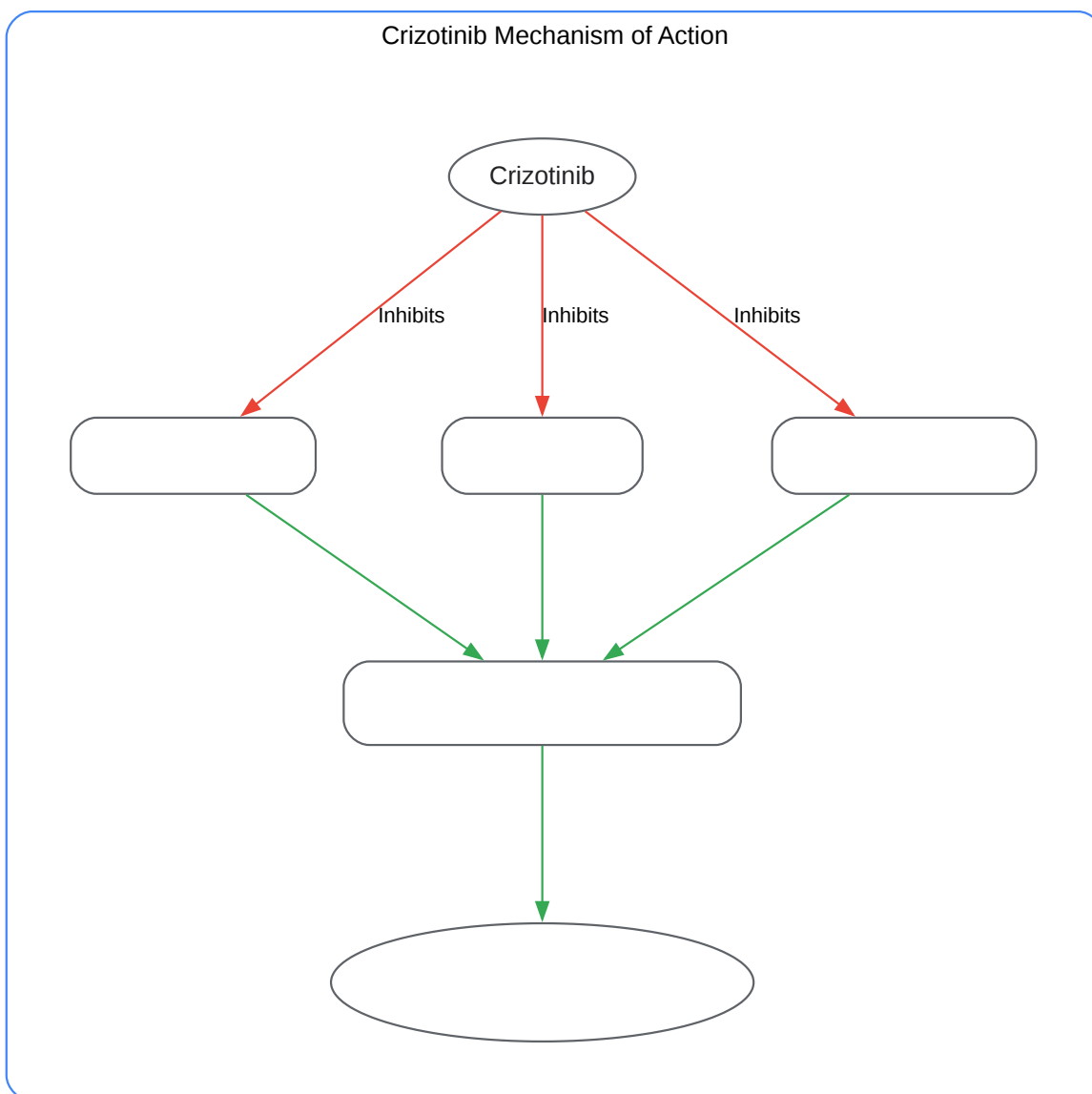
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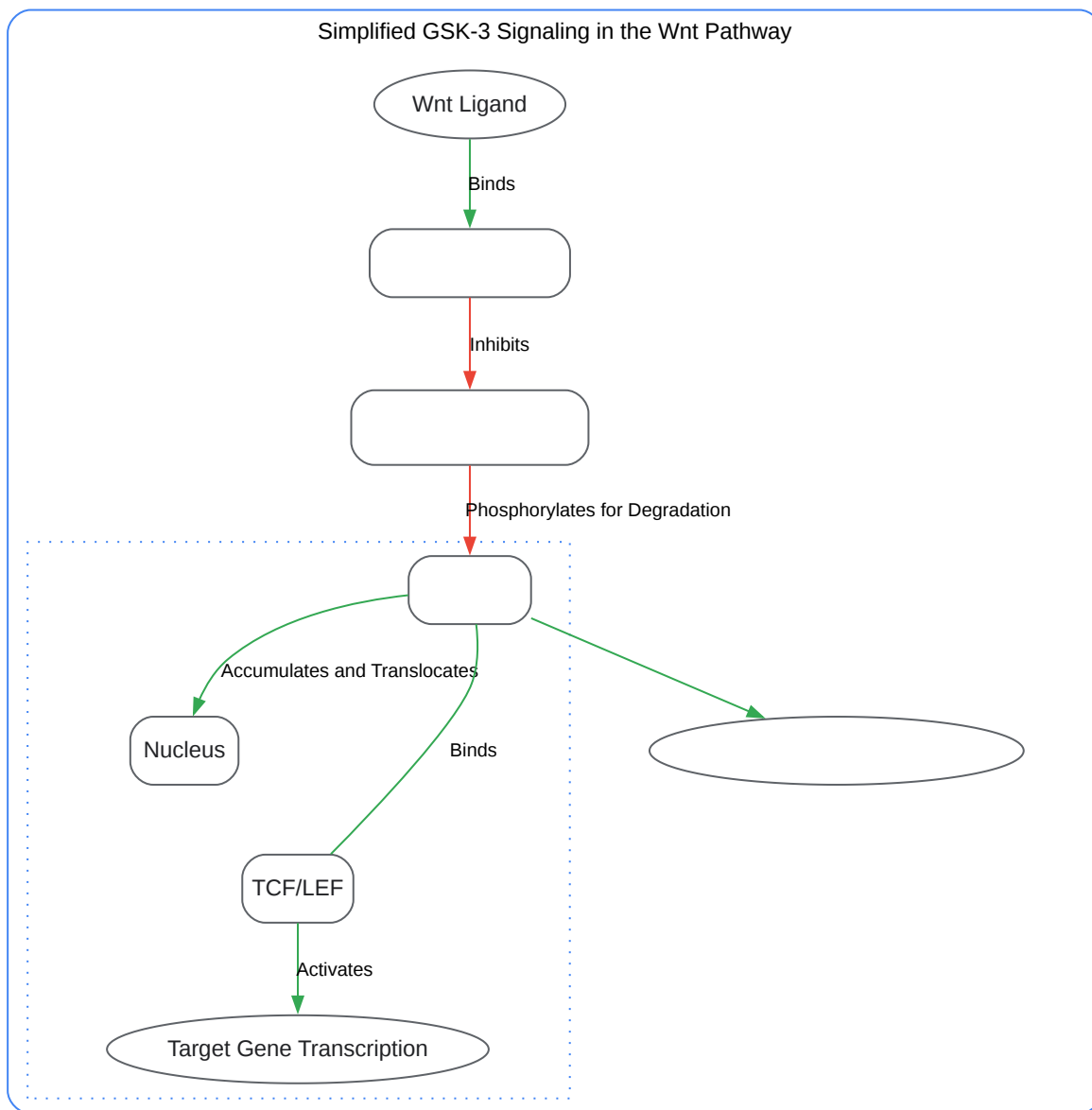
This building block is instrumental in the synthesis of various pharmaceutical agents, including those with anti-inflammatory, antimicrobial, and anticancer properties.[3]

4.1.1. Synthesis of Crizotinib

A notable application of a derivative of this scaffold, 3-hydroxy-2-nitropyridine, is as a key intermediate in the synthesis of Crizotinib.[15] Crizotinib is a multi-target tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2][16] It functions by inhibiting key signaling pathways involved in tumor growth and proliferation, such as those mediated by ALK, c-Met, and ROS1.[17][18]

The mechanism of action of Crizotinib involves the competitive inhibition of ATP binding to the kinase domain of these receptor tyrosine kinases, thereby blocking downstream signaling cascades that promote cell growth and survival.[18]





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